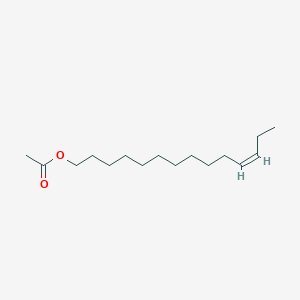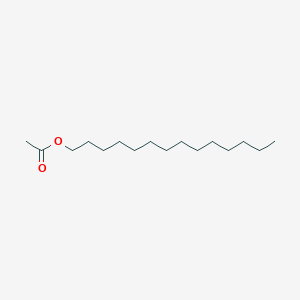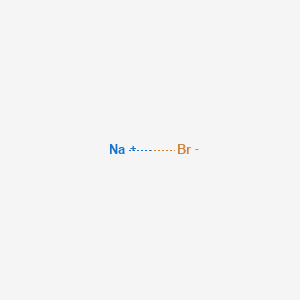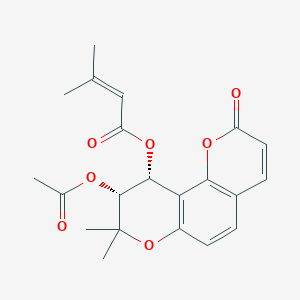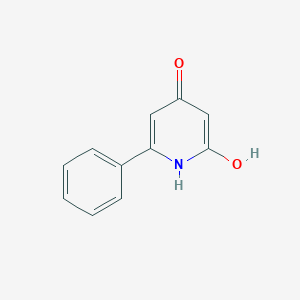
2(1H)-Pyridone, 4-hydroxy-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridone, 4-hydroxy-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds. In
作用机制
The mechanism of action of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by inhibiting the activity of various enzymes, including COX-2 and LOX. These enzymes are involved in the inflammatory response and are overexpressed in various types of cancer. By inhibiting the activity of these enzymes, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- may help to reduce inflammation and inhibit the growth of cancer cells.
生化和生理效应
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including COX-2 and LOX. Furthermore, it has been shown to possess antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In vivo studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, reduce inflammation, and improve antioxidant status.
实验室实验的优点和局限性
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has several advantages for lab experiments. Firstly, it is relatively easy to synthesize with high purity and yield. Secondly, it possesses various pharmacological activities, which make it a potential candidate for drug discovery. However, there are also some limitations to using this compound in lab experiments. Firstly, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological activities. Secondly, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for research on 2(1H)-Pyridone, 4-hydroxy-6-phenyl-. Firstly, further studies are needed to elucidate its mechanism of action and optimize its pharmacological activities. Secondly, more in vivo studies are needed to evaluate its potential toxicity and side effects. Thirdly, this compound can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Finally, this compound can be used as a starting material for the synthesis of various organic compounds with potential applications in medicinal chemistry, drug discovery, and material science.
Conclusion
In conclusion, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively easy, and it possesses various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, further studies are needed to fully understand its mechanism of action, evaluate its potential toxicity and side effects, and optimize its pharmacological activities.
合成方法
The synthesis of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- can be achieved through various methods, including the reaction of pyridine-2,6-dicarboxylic acid with phenylhydrazine, followed by cyclization and oxidation. Another method involves the reaction of 2-acetylpyridine with phenylhydrazine, followed by cyclization and oxidation. Both methods yield 2(1H)-Pyridone, 4-hydroxy-6-phenyl- with high purity and yield.
科学研究应用
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
属性
CAS 编号 |
17424-17-8 |
|---|---|
产品名称 |
2(1H)-Pyridone, 4-hydroxy-6-phenyl- |
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
4-hydroxy-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
InChI 键 |
HWBYIZIHSOFIDT-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
同义词 |
4-Hydroxy-6-phenyl-2(1H)-pyridone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



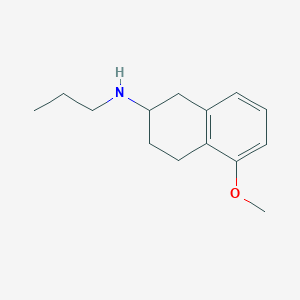
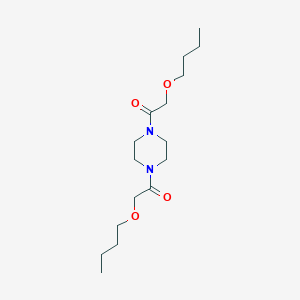
![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)





